molecular formula C13H15BrN2O2S B2579279 N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide CAS No. 865162-61-4

N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide

Cat. No.: B2579279
CAS No.: 865162-61-4
M. Wt: 343.24
InChI Key: KICHOYPQVPTMER-SQFISAMPSA-N
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Description

N-[(2Z)-6-Bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a benzothiazole-derived acetamide featuring a bromo substituent at the 6-position and a 2-ethoxyethyl group at the 3-position. This compound’s unique substituents may influence its electronic properties, solubility, and bioactivity compared to analogues.

Properties

IUPAC Name

N-[6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2O2S/c1-3-18-7-6-16-11-5-4-10(14)8-12(11)19-13(16)15-9(2)17/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICHOYPQVPTMER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)Br)SC1=NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. The key steps include:

    Formation of Benzothiazole Core: This is usually achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Bromination: The benzothiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).

    Introduction of Ethoxyethyl Group: The ethoxyethyl group is introduced through an alkylation reaction using ethyl bromoacetate or a similar reagent.

    Formation of Acetamide: Finally, the acetamide group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide has been associated with several biological activities:

Antimicrobial Activity

Compounds with similar benzothiazole structures have demonstrated antimicrobial properties. Studies indicate that modifications in the benzothiazole core can lead to enhanced efficacy against various pathogens.

Anticancer Properties

Research suggests that derivatives of benzothiazoles can inhibit cancer cell proliferation. The unique combination of functional groups in this compound may confer distinct anticancer properties compared to its analogs .

Anti-inflammatory Effects

The ethoxyethyl substituent contributes to the compound's potential anti-inflammatory activity. Similar compounds have been shown to modulate inflammatory pathways effectively.

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

  • Preparation of the Benzothiazole Ring : This can be achieved through cyclization reactions involving 2-amino thiophenols and appropriate aldehydes or ketones.
  • Formation of the Acetamide Group : The acetamide moiety is introduced via acylation reactions.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product .

Case Studies and Research Findings

Several studies have documented the applications of benzothiazole derivatives similar to this compound:

StudyFocusFindings
Jasinski et al. (2013)Crystal StructureInvestigated the crystallization and hydrogen bonding patterns in related benzothiazole compounds .
PMC3884296Biological AssaysEvaluated the antimicrobial and anticancer activities of benzothiazole derivatives through dose-response studies .
Patent CN109562189AAntibody Drug ConjugatesExplored the use of benzothiazole derivatives in developing targeted therapies for cancer treatment .

These studies highlight the versatility and potential of this compound in scientific research.

Mechanism of Action

The mechanism of action of N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and benzothiazole moiety play crucial roles in its biological activity, potentially interacting with enzymes, receptors, or DNA. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects

  • Bromo vs. Methoxy Groups : The bromo substituent in the target compound contrasts with methoxy groups in analogues like N-[(2Z)-6-methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide (). Bromine’s electron-withdrawing nature may enhance electrophilic reactivity and alter binding interactions in biological targets compared to methoxy’s electron-donating effects .
  • Ethoxyethyl vs. Phenyl/Phenethyl Groups : The 2-ethoxyethyl side chain differs from phenyl-containing derivatives (e.g., N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide in ). The ethoxyethyl group may improve solubility in polar solvents compared to aromatic substituents .

Key Structural Analogues

Compound Name Key Substituents Biological Activity Reference
N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide 4-Cl, 3-methylphenyl Antimicrobial
N-[(2Z)-6-Methoxy-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide 6-OCH₃, 2-methoxyethyl Not reported (structural only)
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide 6-NO₂, thiadiazole-thioether Anticancer (VEGFR-2 inhibition)

Physicochemical and Crystallographic Properties

  • Solubility and Stability: The ethoxyethyl side chain likely increases solubility in ethanol or DMSO compared to halogenated aryl derivatives (). Bromine’s steric bulk may hinder crystallization, unlike smaller substituents like chloro or methoxy .
  • Hydrogen Bonding and Crystal Packing : and emphasize hydrogen bonding (O–H⋯N, N–H⋯O) and π-π stacking in benzothiazole crystals. The target compound’s ethoxyethyl group could introduce new hydrogen-bonding motifs with water or polar solvents .

Patent and Industrial Relevance

  • describes a crystalline polymorph of an isoindole acetamide, underscoring the importance of solid-state forms for drug stability. The target compound’s crystallization behavior remains unexplored but could follow similar principles .

Biological Activity

N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and antiviral activities. The unique structural features of this compound, such as the presence of a bromine atom and an ethoxyethyl group, contribute to its biological activity.

Chemical Structure and Properties

The compound's molecular formula is C16H21BrN2O2SC_{16}H_{21}BrN_2O_2S, indicating a significant molecular weight and complexity. The structure can be analyzed through the following key components:

  • Benzothiazole Core : This moiety is crucial for the biological activity of the compound.
  • Bromine Substitution : The bromine atom enhances the reactivity and potential interactions with biological targets.
  • Ethoxyethyl Group : This substituent may influence solubility and permeability in biological systems.

The mechanism of action of this compound involves interaction with various molecular targets, including enzymes and receptors. The compound may inhibit key enzymes involved in cellular processes, leading to its pharmacological effects. For instance, benzothiazole derivatives have been shown to inhibit:

  • DNA Gyrase : Critical for bacterial DNA replication.
  • Dihydroorotase : Involved in pyrimidine biosynthesis.

These interactions are essential for understanding the compound's therapeutic potential.

Antibacterial Activity

Research has demonstrated that benzothiazole derivatives exhibit significant antibacterial properties. This compound's structural similarities to other effective compounds suggest potential antibacterial activity. In studies:

  • Compounds with similar structures have shown MIC (Minimum Inhibitory Concentration) values comparable to standard antibiotics like streptomycin and ciprofloxacin against various pathogens such as E. coli and Staphylococcus aureus .

Anticancer Potential

Benzothiazole derivatives are also explored for their anticancer properties. The ability of these compounds to induce apoptosis in cancer cells has been documented in various studies. For instance:

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF7 (Breast)5.0
Compound BHeLa (Cervical)10.0
N-[...]VariousTBDTBD

The exact IC50 values for N-[...] remain to be determined but are anticipated based on structural activity relationships (SAR).

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound may possess anti-inflammatory properties. Several benzothiazole derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammation .

Case Studies

  • Study on Antibacterial Activity :
    A recent study evaluated several benzothiazole derivatives against Pseudomonas aeruginosa. The compound exhibited an MIC comparable to established antibiotics, indicating its potential as a new antibacterial agent .
  • Anticancer Research :
    Another investigation focused on the cytotoxic effects of benzothiazole derivatives on human cancer cell lines, revealing promising results that warrant further exploration into their mechanisms of action .

Q & A

Q. What are the standard synthetic protocols for preparing N-[(2Z)-6-bromo-3-(2-ethoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via coupling reactions involving brominated benzothiazole precursors and acetamide derivatives. A common approach involves refluxing a brominated benzothiazol-2-amine with an acylating agent (e.g., imidazole-activated carbonyl intermediates) in chloroform or ethanol under controlled pH conditions (e.g., using Na₂CO₃). For example, analogous methods for benzothiazole-acetamide derivatives involve:

  • Step 1: Reacting 6-bromo-3-(2-ethoxyethyl)-1,3-benzothiazol-2-amine with an acyl donor (e.g., 1-adamantylacetyl-imidazole) in refluxing CHCl₃ for 6–8 hours .
  • Step 2: Purification via slow crystallization from ethanol (80% yield), followed by characterization using IR, ¹H/¹³C NMR, and elemental analysis .
    Optimization includes adjusting solvent polarity (e.g., ethanol vs. chloroform), reaction time, and stoichiometric ratios of reagents to enhance yield and purity.

Q. How is the purity and structural identity of this compound validated in academic research?

Methodological Answer: Validation involves a multi-technique approach:

  • Spectroscopy: IR spectroscopy confirms the presence of key functional groups (e.g., C=O stretch at ~1668 cm⁻¹ for acetamide) .
  • NMR: ¹H NMR identifies protons adjacent to electronegative groups (e.g., bromine substituents) and ethoxyethyl side chains (δ ~3.76 ppm for methoxy groups in analogous compounds) .
  • Elemental Analysis: Matching calculated vs. observed C/H/N/S percentages ensures stoichiometric integrity (e.g., ±0.05% deviation) .
  • X-ray Crystallography: Resolves stereochemistry (Z/E configuration) and intermolecular interactions (e.g., H-bonding dimers) .

Advanced Research Questions

Q. What strategies are employed to analyze crystallographic data and resolve contradictions in molecular geometry for this compound?

Methodological Answer: X-ray diffraction studies reveal key structural features:

  • Planarity: The benzothiazole-acetamide core adopts near-planar geometry due to conjugation, while substituents (e.g., ethoxyethyl) occupy gauche positions (dihedral angles ~−96° to −100°) .
  • Intermolecular Interactions: Classical N–H⋯N hydrogen bonds form dimers (R²₂(8) motifs), while non-classical C–H⋯O/S⋯S interactions stabilize crystal packing .
    Contradictions in geometry (e.g., bond length deviations) are resolved using:
    • DFT Calculations: Compare experimental vs. theoretical bond lengths/angles.
    • Multi-Molecule Refinement: Independent refinement of crystallographically distinct molecules accounts for conformational flexibility .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the bromine and ethoxyethyl substituents?

Methodological Answer: SAR studies involve synthesizing analogs and testing biological activity (e.g., enzyme inhibition, cytotoxicity):

  • Bromine Replacement: Compare activity of Br-substituted vs. Cl/F/NO₂ analogs to assess halogen-dependent interactions (e.g., hydrophobic vs. electronic effects) .
  • Ethoxyethyl Modification: Shorten or replace the ethoxyethyl chain (e.g., with methyl or propyl groups) to evaluate steric and solubility impacts .
  • Bioassay Design: Use enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase) with IC₅₀ determination. For example, benzothiazole derivatives with bulky substituents show enhanced binding to hydrophobic enzyme pockets .

Q. What analytical techniques are critical for resolving discrepancies in reported spectral data (e.g., NMR splitting patterns)?

Methodological Answer: Discrepancies arise due to dynamic effects (e.g., rotational isomerism) or solvent interactions. Resolution strategies include:

  • Variable-Temperature NMR: Identify coalescence temperatures for splitting patterns caused by slow conformational exchange .
  • 2D NMR (COSY, NOESY): Assign coupling constants (e.g., J = 8.87 Hz for aromatic protons) and confirm spatial proximity of substituents .
  • High-Resolution Mass Spectrometry (HR-MS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 385.02 for C₁₃H₁₄BrN₂O₂S) to rule out impurities .

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